Rocaglamide AL

描述

属性

IUPAC Name |

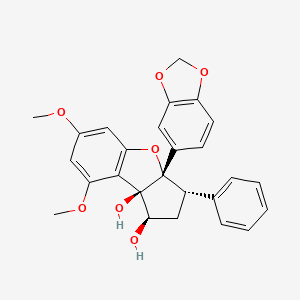

(1R,3S,3aS,8bR)-3a-(1,3-benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O7/c1-29-17-11-21(30-2)24-22(12-17)33-26(16-8-9-19-20(10-16)32-14-31-19)18(13-23(27)25(24,26)28)15-6-4-3-5-7-15/h3-12,18,23,27-28H,13-14H2,1-2H3/t18-,23+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHNJERYFDKEMS-PWBQRVIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)OC)[C@]3([C@@H](C[C@H]([C@]3(O2)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20849554 | |

| Record name | (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201212-33-1 | |

| Record name | (1R,3S,3aS,8bR)-3a-(2H-1,3-Benzodioxol-5-yl)-6,8-dimethoxy-3-phenyl-1,2,3,3a-tetrahydro-8bH-benzo[b]cyclopenta[d]furan-1,8b-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20849554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Description

This approach typically involves constructing the rocaglamide core via Michael addition and subsequent cyclization steps. For example, Dobler et al. improved on Taylor’s early method by modifying the sequence to increase overall yield to approximately 40% with fewer steps. The key steps include:

- Synthesis of an aldehyde intermediate in 57% yield.

- Umpolung reactions to form key carbon–carbon bonds.

- Intramolecular Michael cyclization to build the tricyclic core.

Key Findings

- The rigidity of the molecular framework in the intramolecular cyclization is crucial for stereoselectivity.

- Asymmetric Michael cycloaddition remains a challenge but is essential for enantioselective synthesis.

- The method provides moderate yields but requires optimization for better stereochemical control.

Biomimetic Cycloaddition Approach

Method Description

This strategy mimics natural biosynthetic pathways, employing photocycloaddition reactions to assemble the rocaglamide skeleton. The landmark work by Porco and co-workers (2006) exemplifies this approach:

- Photoirradiation of 3-hydroxyflavones generates oxidopyrylium species.

- A [3+2] dipolar cycloaddition with methyl cinnamate forms the aglain core.

- Subsequent α-ketol rearrangement and hydroxyl-directed reduction yield the rocaglate core.

- Final steps include reduction, hydrolysis, and amide bond formation to produce this compound.

Key Findings

- Use of chiral TADDOL derivatives significantly enhances enantioselectivity (up to 89% ee).

- The method is efficient and allows for good control over stereochemistry.

- Photochemical conditions require careful control of temperature and irradiation time.

Alternative Synthetic Pathways and Innovations

Modified Interrupted Feist-Bénary (IFB) Reaction

A recent exploration involves a modified IFB reaction as a key step to form the tricyclic rocaglate core from simpler starting materials:

- Utilizes 1,3-dicarbonyl compounds and dione electrophiles.

- The intramolecular SN2 O-alkylation leads to cyclization.

- The reaction is sensitive to temperature (optimal at 0 °C) and product stability is a concern.

Baker–Venkataraman Rearrangement-Based Synthesis

Another approach involves the Baker–Venkataraman rearrangement to construct flavonol esters as intermediates:

- Starting from 2-hydroxyaryl ketones, double esterification with substituted benzoyl chlorides is performed.

- LiHMDS-mediated rearrangement yields phenol intermediates.

- Ring-closing condensation forms flavonol esters, which are further transformed into this compound derivatives.

- Reaction conditions vary depending on substituents, with elevated temperatures required for halogenated substrates.

Comparative Data Table of Key Synthetic Methods

| Method | Key Reaction Steps | Yield (%) | Enantioselectivity (ee %) | Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Michael addition, cyclization | ~40 | Moderate | Fewer steps, moderate yield | Stereoselectivity challenges |

| Biomimetic Cycloaddition (Porco) | Photochemical [3+2] cycloaddition, rearrangement | Up to 60 (varies) | Up to 89 | High enantioselectivity, biomimetic | Requires UV irradiation, sensitive |

| Modified IFB Reaction | Interrupted Feist-Bénary reaction | Not fully optimized | Not reported | Uses simple starting materials | Product instability, low yield |

| Baker–Venkataraman Rearrangement | Double esterification, rearrangement, condensation | Good yields (varies) | Not specified | Versatile, applicable to derivatives | Requires multiple steps |

Detailed Research Findings and Mechanistic Insights

Intramolecular Cyclization: The Michael addition step is critical for ring formation. The rigidity of intermediates influences the stereochemical outcome. Efforts focus on enhancing asymmetric induction by modifying catalyst systems and reaction conditions.

Biomimetic Cycloaddition: The photoinduced generation of oxidopyrylium intermediates via excited-state intramolecular proton transfer (ESIPT) is a novel and effective way to access the aglain core. Chiral Brønsted acids (e.g., TADDOLs) act as catalysts to improve enantioselectivity. Subsequent α-ketol rearrangement and reduction steps proceed with high regio- and stereoselectivity.

Modified IFB Reaction: This approach modifies the classical IFB reaction by using 1,3-dicarbonyl nucleophiles and dione electrophiles, leading to a tricyclic intermediate. The mechanism involves intramolecular SN2 O-alkylation followed by protonation to form an alcohol. Product instability remains a challenge to be addressed.

Baker–Venkataraman Rearrangement: This method relies on base-induced rearrangement of ester intermediates to form flavonol cores, which are then cyclized. Substituent effects on reaction temperature and yield have been documented. This approach allows functional group variations to generate derivatives.

化学反应分析

Types of Reactions: : Rocaglamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired modification.

Major Products Formed:

科学研究应用

Therapeutic Applications

Rocaglamide has been studied for various therapeutic applications, particularly in oncology:

Cancer Treatment

Rocaglamide has shown promise as an anti-cancer agent due to its ability to inhibit tumor growth and promote apoptosis. Notable findings include:

- Enhancement of Immunotherapy : Rocaglamide has been found to facilitate T cell infiltration into tumors, transforming "cold" tumors into "hot" ones, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies .

- Chemoprotection : In studies involving DNA-damaging anticancer drugs, Rocaglamide demonstrated the ability to reduce apoptotic cell death in both human and murine cells, suggesting a protective role against chemotherapy-induced toxicity .

TRAIL Sensitization

Recent research indicates that Rocaglamide can sensitize renal carcinoma cells to TRAIL-induced apoptosis. A study identified 29 compounds that effectively sensitized TRAIL-resistant ACHN cells to apoptosis with sub-micromolar potency. The study highlighted that Rocaglamide's potency as a TRAIL sensitizer was higher than its general protein synthesis inhibitory effects .

Case Studies

The following table summarizes key studies exploring the applications of Rocaglamide:

作用机制

Rocaglamide AL exerts its effects through several molecular targets and pathways. It binds to the translation initiation factor eIF4A, converting it into a translational repressor. Additionally, it modulates the JNK/AP-1 signaling cascade and ROS production in hepatocytes, mitigating inflammation. Rocaglamide also triggers the cGAS-STING signaling pathway and targets autophagy-related genes to enhance NK cell-mediated killing of cancer cells.

相似化合物的比较

Table 1: Structural Comparison of Rocaglamide AL and Key Analogues

Structural Insights :

- C-2 Substituents: Polar groups (e.g., aminoacyl) enhance antiproliferative activity. Replacement with non-polar groups (e.g., -H) reduces potency by ≥4-fold .

- Dioxanyl Ring : Present in silvestrol/episilvestrol, this modification enhances RNA helicase (eIF4A) binding but reduces metabolic stability .

Pharmacological Mechanisms

Table 2: Mechanism-Based Comparison

Mechanistic Insights :

- eIF4A Targeting : this compound clamps eIF4A onto polypurine RNA sequences, while silvestrol induces ATP-dependent helicase inhibition. This difference may explain silvestrol’s higher selectivity for oncogenic mRNAs .

- Prohibitin Interaction : Unique to this compound, this pathway disrupts mitochondrial apoptosis regulation, enhancing TRAIL-induced cell death .

Table 3: Bioactivity Profiles

| Compound | Antiproliferative IC50 (μM) | Insecticidal LC50 (μM) | TRAIL Sensitization EC50 (μM) |

|---|---|---|---|

| This compound | 0.02–0.1 | 0.02–0.2 | 0.3 |

| Silvestrol | 0.003–0.01 | N/A | N/A |

| Azadirachtin | N/A | 0.4 | N/A |

Key Findings :

- Insecticidal Activity : Rocaglamide derivatives 1–6 outperform azadirachtin (LC50: 0.4 μM) by 2–20-fold, with C-2 substituents critical for potency .

- Anticancer Potency : Silvestrol’s dioxanyl ring confers 10-fold greater antiproliferative activity than this compound, but poor pharmacokinetics limit its utility .

- TRAIL Sensitization : Rocaglamide analogues show 4–5-fold higher efficacy as TRAIL sensitizers than as translation inhibitors, suggesting a therapeutic window .

生物活性

Rocaglamide AL, a natural compound derived from the plant Aglaia, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

Rocaglamide (Roc-A) is a member of the rocaglamide family, characterized by a unique structure that includes a -tetrahydrobenzofuran backbone . It has been identified as a potent inhibitor of protein synthesis and has shown promising anticancer properties across various studies. The compound acts primarily by inhibiting the eukaryotic translation initiation factors eIF4E and eIF4A, leading to reduced protein synthesis in cancer cells .

Inhibition of Protein Synthesis

Rocaglamide's primary mechanism involves the inhibition of protein synthesis. It disrupts the translation process by targeting key initiation factors, which is particularly effective in cancer cells that are often reliant on rapid protein synthesis for growth and survival. Studies have demonstrated that Roc-A can lead to increased apoptosis in tumor cells by inducing stress responses that are not activated in normal cells .

Induction of Cell Cycle Arrest

Rocaglamide also induces cell cycle arrest at the G1-S phase. This is achieved through the rapid phosphorylation and subsequent degradation of Cdc25A, a critical regulator of cell cycle progression. By blocking this regulatory pathway, Roc-A effectively halts the proliferation of cancer cells while sparing normal T lymphocytes from similar effects .

Sensitization to Apoptosis

Another notable effect of Rocaglamide is its ability to sensitize various cell types to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand). This sensitization has been particularly observed in TRAIL-resistant renal carcinoma cells, where Roc-A enhances caspase-dependent apoptotic pathways .

Anticancer Activity

Numerous studies have validated Rocaglamide's anticancer properties. For instance:

- In vitro Studies : Roc-A exhibited cytotoxic activity against various cancer cell lines with IC50 values as low as 0.002 µg/ml in RPMI-7951 cells .

- In vivo Studies : In mouse models, Roc-A demonstrated significant tumor growth inhibition without inducing pulmonary toxicity, differentiating it from other compounds like silvestrol .

Immunomodulatory Effects

Rocaglamide has also shown promise in immunology. A study involving a mouse cardiac allograft model revealed that treatment with Roc-A significantly prolonged graft survival from 7 days to 25 days compared to controls (p < 0.001). This effect was associated with decreased Th1 and Th17 cell populations, indicating an immunosuppressive action that could be beneficial in transplant settings .

Data Table: Summary of Biological Activities

常见问题

Q. What are the key structural features of Rocaglamide AL that influence its bioactivity, and how are they validated experimentally?

this compound’s bioactivity is linked to its cyclopenta[b]benzofuran core, dimethylamide group, and stereochemical configuration at C3 and C4. These features are critical for binding to prohibitin (PHB) and inhibiting NF-κB or viral replication. Structural validation employs NMR, X-ray crystallography, and comparative activity assays using synthetic analogs with modified functional groups .

Q. What experimental models are commonly used to study this compound’s anticancer mechanisms?

In vitro models include hepatocellular carcinoma (HepG2) and leukemia (Jurkat) cell lines, where this compound induces apoptosis via caspase-8 activation and FLICE inhibition . In vivo studies often use xenograft mouse models to assess tumor suppression and pharmacokinetics. Researchers prioritize models with p53 wild-type or mutant backgrounds to evaluate context-dependent effects .

Q. How do researchers ensure purity and stability of this compound during synthesis and storage?

Purity is validated via HPLC (>95%) and mass spectrometry. Stability is maintained by storing the compound in anhydrous DMSO at -80°C, avoiding repeated freeze-thaw cycles. Handling in chemical fume hoods with PPE (gloves, lab coats) prevents degradation from moisture or light exposure .

Advanced Research Questions

Q. How can contradictions in this compound’s apoptotic mechanisms (e.g., p53-dependent vs. independent pathways) be resolved experimentally?

Contradictions arise from cell-type-specific signaling contexts. To resolve these:

Q. What synthetic strategies optimize stereochemical outcomes in this compound’s cyclopentane ring formation?

Diastereoselective methods include:

- SmI2-mediated reductive cyclization : Achieves 6:1 selectivity for the trans-decalin system via keto-aldehyde pinacolic coupling .

- Chiral oxazepinedione auxiliaries : Enantioselective [3+2] cycloadditions establish absolute configuration at C4 (e.g., Trost synthesis) .

- Late-stage functionalization : Swern oxidation and hydroxy-directed reductions refine stereochemistry post-cyclization .

Q. What methodological challenges arise when studying this compound’s mitochondrial effects, and how are they addressed?

Challenges include distinguishing direct mitochondrial targeting from indirect effects via PHB inhibition. Solutions:

- Use isolated mitochondrial assays to measure membrane potential (JC-1 dye) and ROS production.

- Combine PHB knock-down models with respirometry (Seahorse XF Analyzer) to quantify OCR/ECAR changes .

Q. How can researchers design studies to differentiate this compound’s neuroprotective effects from cytotoxic off-target outcomes?

- Dose-ranging in neuronal cultures : Compare IC50 values in EV71-infected vs. healthy neuronal cells .

- Time-lapse imaging : Track mitochondrial morphology and axonal transport in primary neurons.

- In vivo models : Employ intracerebral EV71 infection in mice, monitoring viral load (qPCR) and neuroinflammation (GFAP/Iba1 staining) alongside behavioral assays .

Q. What are best practices for ensuring reproducibility in this compound pharmacological studies?

- Standardize sourcing : Use commercially validated batches (e.g., MedKoo Biosciences) with documented CAS 84573-16-0 .

- Pre-register protocols : Detail cell culture conditions (e.g., serum concentration, passage number) and in vivo dosing regimens.

- Data transparency : Share raw flow cytometry files (FCS format) and synthetic procedures (e.g., NMR spectra) via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。